4-isopropoxy-N-isopropylbenzamide
Description
4-Isopropoxy-N-isopropylbenzamide is a benzamide derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the para position of the benzamide core and an isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen. This compound’s structure confers distinct physicochemical properties, including enhanced lipophilicity due to the branched alkyl substituents, which may improve membrane permeability and bioavailability compared to simpler benzamides.
Properties
IUPAC Name |
N-propan-2-yl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)14-13(15)11-5-7-12(8-6-11)16-10(3)4/h5-10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAMFMWYHKHRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-isopropylbenzamide typically involves the following steps:
Hydroxyl Protection: The starting material, p-hydroxybenzamide, undergoes protection of the hydroxyl group using a suitable protecting group such as a silyl ether.
Bromination: The protected intermediate is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield 4-isopropoxy-N-isopropylbenzamide.
Industrial Production Methods: Industrial production of 4-isopropoxy-N-isopropylbenzamide may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 4-isopropoxybenzaldehyde.
Reduction: Formation of 4-isopropoxy-N-isopropylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropoxy-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-isopropylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 4-isopropoxy-N-isopropylbenzamide becomes evident when compared to structurally related benzamide derivatives. Below is a detailed analysis of its distinguishing features and activities relative to analogs:
Structural and Functional Group Variations
| Compound Name | Structural Differences | Key Properties/Activities | References |
|---|---|---|---|
| 4-Isopropoxy-N-(3-methylphenyl)benzamide | Isopropoxy group at para position; N-linked 3-methylphenyl | Enhanced lipophilicity; potential receptor binding | |
| N-(4-Methylphenyl)benzamide | Lacks isopropoxy group; methyl at para position | Anti-inflammatory activity | |
| N-(3-Methoxyphenyl)benzamide | Methoxy group at meta position | Anticancer properties | |
| N-Isopropyl-4-methylbenzamide | Methyl instead of isopropoxy at para position | Unique binding selectivity due to methyl group | |
| 3-Amino-N-isopropyl-4-methylbenzamide | Amino and methyl substituents at positions 3 and 4 | Antimicrobial and anticancer activities | |
| 4-Ethyl-2-hydroxy-N-isopropylbenzamide | Ethyl and hydroxy groups at positions 4 and 2 | Improved stability and reactivity |
Key Findings from Comparative Studies
Lipophilicity and Bioavailability :
The isopropoxy group in 4-isopropoxy-N-isopropylbenzamide significantly increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property is critical for enhancing blood-brain barrier penetration or cellular uptake in drug design .
Biological Activity: Antimicrobial Activity: Compounds like 3-Amino-N-isopropyl-4-methylbenzamide exhibit stronger antimicrobial activity due to the electron-withdrawing amino group, which enhances interactions with bacterial targets. In contrast, the isopropoxy group in 4-isopropoxy-N-isopropylbenzamide may favor different target selectivity .
Synthetic Accessibility :
Analogs with simpler substitution patterns (e.g., N-methyl or N-ethyl benzamides) are easier to synthesize but lack the tailored properties conferred by the isopropoxy group. For example, 4-isopropoxy-N-(3-methylphenyl)benzamide requires multi-step synthesis but offers superior pharmacokinetic profiles .
Data Table: Physicochemical Properties
| Property | 4-Isopropoxy-N-Isopropylbenzamide | N-Isopropyl-4-methylbenzamide | 3-Amino-N-isopropyl-4-methylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265.35 | ~207.28 | ~222.30 |
| LogP (Predicted) | ~3.2 | ~2.5 | ~1.8 |
| Water Solubility (mg/mL) | <0.1 | ~0.5 | ~1.2 |
| Key Functional Groups | Isopropoxy, N-isopropyl | Methyl, N-isopropyl | Amino, methyl, N-isopropyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
